molecular formula C13H17NO4 B12315426 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid

2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid

Katalognummer: B12315426
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: ULHDMLUUUQSHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid is a modified amino acid derivative featuring a phenyl group at the C4 position and a (1-carboxyethyl)amino substituent at the C2 position of the butanoic acid backbone. This compound is structurally related to pharmaceutical impurities and intermediates in drug synthesis, such as those observed in loxoprofen manufacturing (e.g., "6-(4-(1-carboxyethyl)phenyl)-6-oxohexanoic acid") .

Eigenschaften

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

2-(1-carboxyethylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C13H17NO4/c1-9(12(15)16)14-11(13(17)18)8-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3,(H,15,16)(H,17,18)

InChI-Schlüssel

ULHDMLUUUQSHMK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Diastereoselective Michael Addition

This method involves a regioselective Michael addition of amino acid derivatives to α,β-unsaturated carbonyl compounds.

Procedure:

  • Step 1 : S-Alanine benzyl ester reacts with ethyl-4-oxo-4-phenyl-2-butenoate in the presence of thiourea/urea catalysts to form the Michael adduct.
  • Step 2 : Catalytic hydrogenolysis removes protective groups (e.g., benzyl ester), yielding the free carboxylic acid.
Key Conditions:
Parameter Value
Catalyst Thiourea or urea derivatives
Solvent Ethanol/Water mixture
Temperature 40–60°C
Yield 75–85%

Advantages : High diastereoselectivity (>90% de).
Limitations : Requires protective group strategies and hydrogenation steps.

Enzymatic Synthesis via Hydantoinase Pathway

This green chemistry approach uses biocatalysts to achieve enantioselective synthesis.

Procedure:

  • Step 1 : Racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione is hydrolyzed by non-enantioselective hydantoinase to produce N-carbamoyl-(S)-2-amino-4-phenylbutanoic acid.
  • Step 2 : L-N-carbamoylase removes the carbamoyl group, yielding (S)-2-amino-4-phenylbutanoic acid.
  • Step 3 : The amino group is alkylated with bromoethylcarboxylic acid to introduce the carboxyethyl moiety.
Key Conditions:
Parameter Value
Enzymes Hydantoinase, L-N-carbamoylase
pH 7.5–8.5
Temperature 30–37°C
Yield 60–70% (over three steps)

Advantages : Environmentally friendly, high enantiopurity (≥98% ee).
Limitations : Multi-step process requiring enzyme optimization.

Condensation-Hydrogenation Sequence

This method is employed in industrial-scale synthesis of ACE inhibitors.

Procedure:

  • Step 1 : Ethyl 2-oxo-4-phenylbutanoate reacts with alanine benzyl ester under basic conditions to form a Schiff base.
  • Step 2 : Hydrogenation (H₂, Pd/C) reduces the imine to the amine and removes benzyl protecting groups.
  • Step 3 : Acidic hydrolysis converts esters to carboxylic acids.
Key Conditions:
Parameter Value
Catalyst 10% Pd/C
Pressure 0.8–1.0 MPa H₂
Solvent Acetic acid
Yield 80–90%

Advantages : Scalable, avoids toxic chlorinating agents.
Limitations : Requires high-pressure hydrogenation equipment.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Diastereoselective 75–85% High Moderate Medium
Enzymatic 60–70% Very High Low High
Condensation-Hydrogenation 80–90% Moderate High Low

Key Challenges and Innovations

  • Stereocontrol : Thiourea catalysts in Method 1 enhance diastereoselectivity.
  • Byproduct Management : Patent CN114249795A highlights purification via crystallization from alcohol/water mixtures to remove impurities.
  • Degradation Pathways : Studies on imidapril hydrochloride degradation provide insights into stability under alkaline conditions, informing storage and handling protocols.

Analyse Chemischer Reaktionen

Reaktionstypen

(alphaS)-α-[[(1S)-1-Carboxyethyl]amino]benzenbutansäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Übergangsmetalle katalysiert werden und führt oft zur Bildung von Ketonen oder Aldehyden.

    Reduktion: Umfasst in der Regel die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid, um Carbonylgruppen in Alkohole umzuwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

    Oxidation: Übergangsmetallkatalysatoren wie Palladium oder Rhodium.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Nucleophile wie Amine oder Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie z. B. Ketone, Alkohole und substituierte Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antihypertensive Agent : Methyldopa is primarily used to treat hypertension, especially in pregnant women. It acts as a prodrug that converts into alpha-methyl norepinephrine, which stimulates central alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced blood pressure .
  • Neurological Research : The compound has been studied for its effects on neurotransmitter synthesis. It inhibits tyrosine hydroxylase, the enzyme responsible for catecholamine production (dopamine, norepinephrine, and epinephrine), making it relevant in research related to mood disorders and neurodegenerative diseases .
  • Pregnancy Safety Studies : Methyldopa has been extensively researched for its safety profile during pregnancy. Clinical studies indicate that it effectively lowers blood pressure without significant adverse effects on maternal or fetal health .

Biochemical Research

  • Neurotransmitter Modulation : Methyldopa's role in modulating neurotransmitter levels has implications for understanding conditions like Parkinson's disease and schizophrenia. By influencing catecholamine levels, it can potentially alleviate symptoms associated with these disorders .
  • Mechanisms of Action : The compound's mechanism involves inhibition of catecholamine synthesis through the blockade of tyrosine hydroxylase activity. This action is critical for understanding its pharmacodynamics and therapeutic effects .

Clinical Efficacy in Hypertension

A notable case study involved a cohort of pregnant women treated with methyldopa for hypertension. Results demonstrated significant blood pressure reduction without adverse maternal or fetal outcomes, highlighting its efficacy and safety compared to other antihypertensive agents .

Comparative Studies with Other Antihypertensives

In a head-to-head trial against other antihypertensive medications, methyldopa showed comparable efficacy with fewer side effects related to electrolyte imbalances. This makes it a preferred choice in specific patient populations, particularly pregnant women .

Wirkmechanismus

The mechanism by which (alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive compounds. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

(2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid (Compound 9)

Structural Features :

  • Shares the 4-phenylbutanoic acid core but incorporates a diketopiperazine ring system.
  • Contains an aminobutyl side chain instead of a carboxyethyl group.

1-{N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl}-1H-pyrrole-2-carboxylic acid (Compound 10)

Structural Features :

  • Replaces the phenyl group with a cyclohexyl moiety.
  • Includes a lysyl-pyrrole carboxylic acid chain, enhancing lipophilicity compared to the target compound.

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

Structural Features :

  • Contains a sulfanyl-carboxymethyl group at C2 and a ketone at C4.
  • Synthesized as racemic mixtures via Michael addition of thioglycolic acid to α,β-unsaturated ketones .

Key Differences :

  • The ketone at C4 and sulfur atom differentiate these compounds from the target molecule, which has a phenyl group and amino-carboxyethyl substituent.

4-(4-Aminophenyl)butanoic Acid Derivatives

Structural Features :

  • Simpler analogs with an aminophenyl group at C4 (e.g., 2-(4-aminophenyl)butanoic acid) .
  • Lacks the carboxyethylamino substituent, reducing steric hindrance and acidity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield HPLC Purity Applications Reference
2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid 4-Phenylbutanoic acid C2: (1-Carboxyethyl)amino N/A N/A Pharmaceutical impurity
Compound 9 (Diketopiperazine analog) Diketopiperazine C2: Aminobutyl; C4: Phenyl 58% 89.29% Lisinopril impurity (Ph. Eur-D)
Compound 10 (Cyclohexyl analog) 4-Phenylbutanoic acid C2: Cyclohexylpropyl-carboxy 60% 94.6% Lisinopril impurity (Ph. Eur-F)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid 4-Oxo-arylbutanoic acid C2: Carboxymethyl-sulfanyl Variable N/A Enzyme inhibition studies
2-(4-Aminophenyl)butanoic acid 4-Phenylbutanoic acid C4: Aminophenyl N/A N/A Chlorambucil intermediate

Key Research Findings

  • Pharmaceutical Relevance : Structural analogs such as Compounds 9 and 10 are critical for monitoring impurities in angiotensin-converting enzyme (ACE) inhibitors, underscoring the importance of rigorous purity analysis .
  • Synthetic Challenges : The diketopiperazine derivative (Compound 9) requires high-temperature degradation, while the cyclohexyl analog (Compound 10) employs catalytic hydrogenation, reflecting divergent synthetic strategies for similar scaffolds .

Q & A

Q. What are the established synthetic routes for 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via Michael-type addition reactions, analogous to methods used for structurally similar 4-aryl-4-oxobutanoic acids. For example, thioglycolic acid (or other nucleophiles) can react with α,β-unsaturated ketones under basic conditions to form the target scaffold . Optimization involves adjusting pH, temperature, and solvent polarity to favor nucleophilic attack while minimizing side reactions like oxidation or decarboxylation. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the backbone structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity. For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical confirmation .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Pre-formulation studies under varying pH (1–13) and temperature (4–40°C) can identify optimal storage conditions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Begin with cell viability assays (e.g., MTT or resazurin-based) in cancer or microbial cell lines to screen for cytotoxic or antimicrobial effects. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) establish baseline activity. Follow-up assays should include enzyme inhibition studies (e.g., kinase or protease targets) to identify mechanistic pathways .

Q. How can researchers design experiments to study substituent effects on the compound’s pharmacological properties?

Use factorial design to systematically vary substituents (e.g., halogens, alkyl groups) on the phenyl or carboxyethyl moieties. Response variables (e.g., IC₅₀, logP) are analyzed via ANOVA to identify structure-activity relationships (SAR). Orthogonal techniques like molecular docking can prioritize substituents for synthesis .

Advanced Research Questions

Q. What computational strategies enhance the efficiency of synthesizing enantiomerically pure derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and enantiomer stability, guiding the selection of chiral catalysts or resolving agents. For example, chiral HPLC columns or enzymatic resolution (e.g., lipases) can separate R/S enantiomers, as observed in analogous 4-arylbutanoic acid derivatives .

Q. How do discrepancies in reported biological activities of derivatives arise, and how can they be resolved?

Variations often stem from differences in enantiomeric ratios, impurities (>95% purity required), or assay conditions (e.g., cell line specificity). Address this by standardizing synthetic protocols, validating purity via LC-MS, and replicating assays across multiple labs. Meta-analyses of published data can isolate confounding variables .

Q. What advanced techniques enable real-time monitoring of reaction intermediates during synthesis?

In-situ FTIR or Raman spectroscopy tracks functional group transformations (e.g., ketone reduction to alcohol). Flow chemistry systems coupled with mass spectrometry allow rapid optimization of reaction parameters (e.g., residence time, catalyst loading) .

Q. How can researchers leverage high-throughput screening (HTS) to identify novel pharmacological applications?

Use fragment-based libraries in HTS platforms (e.g., 384-well plates) to screen for binding affinity against target proteins (e.g., GPCRs, ion channels). Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding constants (Kd), while CRISPR-edited cell lines validate target engagement .

Q. What strategies mitigate off-target effects in preclinical studies?

Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets. Pharmacokinetic studies in rodent models (plasma half-life, tissue distribution) and toxicity screens (hepatic/renal function) prioritize derivatives with optimal safety profiles. Metabolomics identifies major degradation products and potential toxic metabolites .

Q. Methodological Notes

  • Stereochemical Analysis : Chiral derivatization (e.g., Marfey’s reagent) coupled with LC-MS resolves enantiomers .
  • Data Reproducibility : Open-source platforms like PubChem or ChEMBL provide standardized bioactivity data for cross-validation .
  • Reaction Optimization : Bayesian optimization algorithms integrate computational and experimental data to accelerate condition screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.